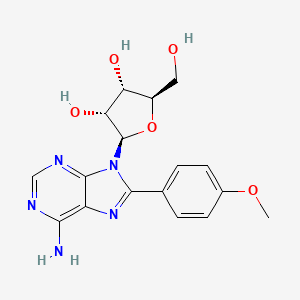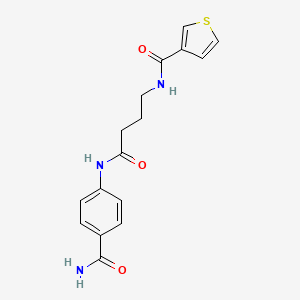
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring, a carboxamide group, and a carbamoylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide typically involves multiple steps One common approach is to start with the thiophene-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride The acid chloride is then reacted with 4-aminobenzamide to form the amide bond
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amide and carbamoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or carbamates.
Applications De Recherche Scientifique
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and reactivity.
Materials Science: Its ability to form stable complexes makes it useful in the development of new materials.
Biological Research: It is used as a probe to study various biological processes due to its ability to interact with specific proteins and enzymes.
Mécanisme D'action
The mechanism of action of N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can lead to changes in cellular pathways, resulting in the desired therapeutic or biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)benzamide
- N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)pyridine-3-carboxamide
Uniqueness
N-(4-((4-Carbamoylphenyl)amino)-4-oxobutyl)thiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with benzene or pyridine rings.
Propriétés
Formule moléculaire |
C16H17N3O3S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[4-(4-carbamoylanilino)-4-oxobutyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c17-15(21)11-3-5-13(6-4-11)19-14(20)2-1-8-18-16(22)12-7-9-23-10-12/h3-7,9-10H,1-2,8H2,(H2,17,21)(H,18,22)(H,19,20) |
Clé InChI |
UANGJHYHGWKFEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCNC(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


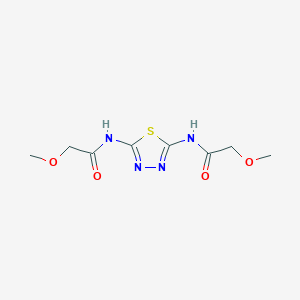
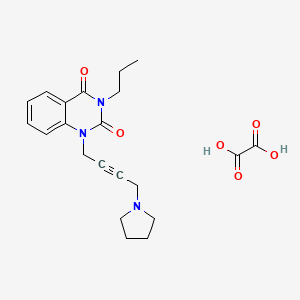

![1,3-Dimethyl-8-[(pyridin-4-ylmethyl)sulfanyl]-2-thioxo-1,2,3,7-tetrahydro-6h-purin-6-one](/img/structure/B12926922.png)
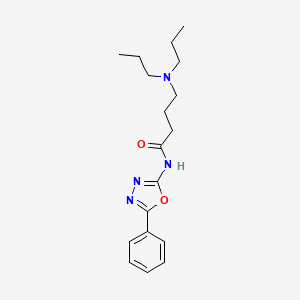
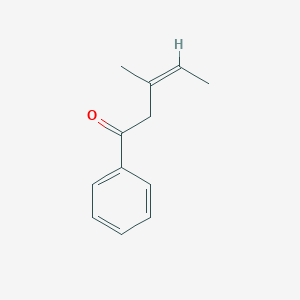

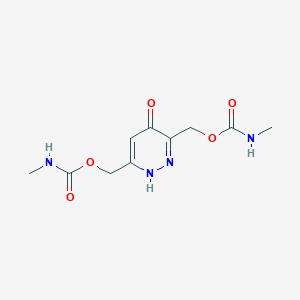




![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
